![molecular formula C28H22ClNO2S B2608070 4-[(4-chlorophenyl)sulfanyl]-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde CAS No. 477869-19-5](/img/structure/B2608070.png)
4-[(4-chlorophenyl)sulfanyl]-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Related Compounds
Furano[2,3-g]indoles Synthesis
A study by Pchalek et al. (2021) discussed the alkylation of a related compound to produce ethers that can be cyclized to give N-tosylated furano[2,3-g]indoles. The process involves base treatment and deprotection steps, showcasing the compound's versatility in synthesizing complex indole derivatives (Pchalek, Kumar, & Black, 2021).
Fluorescence Properties of Schiff Bases
Research by Sravanthi and Manju (2015) focused on synthesizing novel photoactive compounds by conjugate addition of ammonia to indole-3-carbaldehyde Schiff bases followed by condensation with 4-chlorobenzaldehyde. These compounds, characterized by their high fluorescence quantum yield and potential as organic fluorescent materials, indicate the compound's utility in developing photophysical properties (Sravanthi & Manju, 2015).
Pyrazolyl Pharmacophores
Khalifa, Nossier, and Al-Omar (2017) used a related compound in the preparation of pyrazolyl pharmacophore linked thiazole, thiazoline, and thiazolidinone derivatives, emphasizing its role in the synthesis of potential pharmacological agents (Khalifa, Nossier, & Al-Omar, 2017).
Anticonvulsant Activity of Derivatives
A study by Gautam, Gupta, and Yogi (2021) synthesized novel indole derivatives for anticonvulsant and antimicrobial activities. The study illustrates the potential pharmaceutical applications of compounds derived from similar chemical structures (Gautam, Gupta, & Yogi, 2021).
Mecanismo De Acción
Indole ring
This is a common structural motif in many natural products and pharmaceuticals, including the essential amino acid tryptophan. Indole derivatives can have a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects . These are common in many drugs and can contribute to binding with various biological targets through hydrophobic and π-π interactions. This can potentially undergo redox reactions or form disulfide bonds, which could have implications for the compound’s mechanism of action. This could potentially undergo reactions with amine or hydrazine groups on biological targets, forming imines or hydrazones.Propiedades
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydroindole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22ClNO2S/c1-32-23-12-10-22(11-13-23)30-26-16-7-20(18-31)28(33-24-14-8-21(29)9-15-24)25(26)17-27(30)19-5-3-2-4-6-19/h2-6,8-15,17-18H,7,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZHMOPAZAZYJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C=C2C4=CC=CC=C4)C(=C(CC3)C=O)SC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-fluorobenzyl)-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2607988.png)
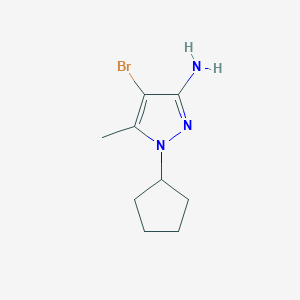
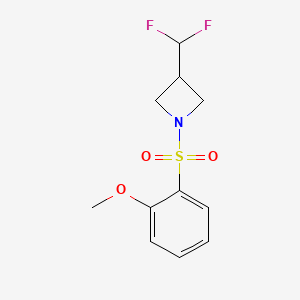

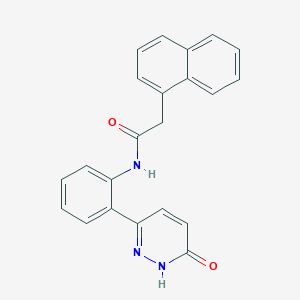
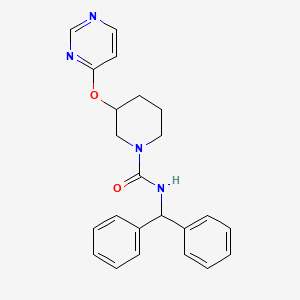
![2-[(4-methoxyphenyl)methanehydrazonoyl]-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2607999.png)
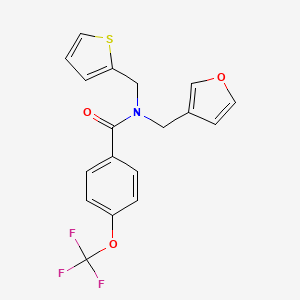
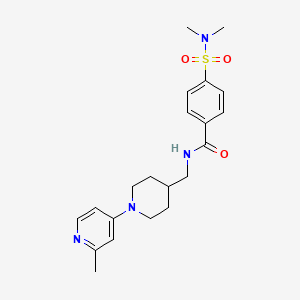
![5-[(3-Ethyl-5-methyltriazol-4-yl)methyl]-1,2,5-dithiazepane](/img/structure/B2608003.png)

![[1-(Dimethylamino)cyclopropyl]methanesulfonamide](/img/structure/B2608006.png)
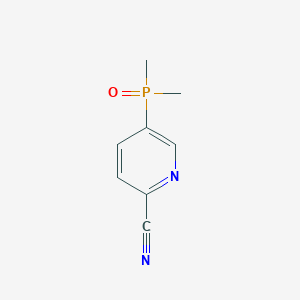
![Cyclopropyl-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2608009.png)